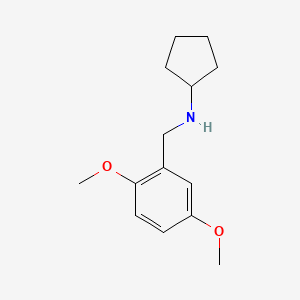

N-(2,5-dimethoxybenzyl)cyclopentanamine

Description

BenchChem offers high-quality N-(2,5-dimethoxybenzyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

355814-38-9 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |

InChI |

InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |

InChI Key |

PPACRXFSJKTUSD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)CNC2CCCC2 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC2CCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

"N-(2,5-dimethoxybenzyl)cyclopentanamine" IUPAC name and CAS number

This technical guide provides an in-depth analysis of N-(2,5-dimethoxybenzyl)cyclopentanamine , a specialized secondary amine intermediate often utilized in medicinal chemistry and structure-activity relationship (SAR) studies involving the 2,5-dimethoxybenzyl pharmacophore.

Chemical Identity & Core Specifications[1]

This compound belongs to the class of N-benzylalkylamines . It is structurally characterized by a cyclopentyl group attached to the nitrogen atom, which is in turn linked to a 2,5-dimethoxybenzyl moiety. This specific substitution pattern is frequently investigated in the synthesis of neuroactive ligands, particularly those targeting serotonin (5-HT) receptors, although this specific molecule lacks the phenethylamine backbone required for classical psychedelic activity (e.g., the NBOMe series).

Nomenclature and Identifiers

| Parameter | Specification |

| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |

| Common Name | N-(2,5-dimethoxybenzyl)cyclopentanamine |

| CAS Number (Free Base) | 355814-38-9 |

| CAS Number (HCl Salt) | 1185075-77-7 |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol (Free Base) |

| SMILES | COc1ccc(cc1CNC2CCCC2)OC |

| InChIKey | InChIKey=... (Computed from structure) |

Physicochemical Properties (Predicted)

| Property | Value |

| LogP | ~2.8 - 3.2 (Lipophilic) |

| pKa (Conjugate Acid) | ~9.5 (Typical for secondary benzylamines) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 3 (2 oxygens, 1 nitrogen) |

| Appearance | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt) |

Synthetic Methodology

The most robust route for the synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine is Reductive Amination . This process involves the condensation of 2,5-dimethoxybenzaldehyde with cyclopentanamine to form an imine intermediate, followed by in situ reduction.

Reaction Pathway Analysis

The reaction proceeds through a nucleophilic attack of the cyclopentanamine nitrogen on the aldehyde carbonyl. The resulting hemiaminal dehydrates to form the imine (Schiff base), which is then reduced by a hydride donor.

Key Causality:

-

Choice of Reductant: Sodium triacetoxyborohydride (STAB) is preferred over Sodium borohydride (NaBH₄) for direct reductive amination because it is less reactive toward aldehydes, preventing the reduction of the starting aldehyde to the alcohol before the imine is formed.

-

Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard, but Methanol (MeOH) is required if using NaBH₄.

Experimental Protocol (Standardized)

Reagents:

-

2,5-Dimethoxybenzaldehyde (1.0 eq)

-

Cyclopentanamine (1.0 - 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (AcOH) (Catalytic, 1-2 drops)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

-

Imine Formation:

-

In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

-

Add cyclopentanamine (11 mmol) dropwise.

-

Add catalytic Acetic Acid (to protonate the carbonyl and accelerate imine formation).

-

Observation Point: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of aldehyde) or formation of the imine.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise to control exotherm.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

-

Workup:

-

Quench the reaction with saturated aqueous NaHCO₃ (slow addition).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine organic layers and wash with Brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically purified via flash column chromatography (Silica gel).

-

Eluent: DCM:MeOH (95:5) or Hexane:Ethyl Acetate (gradient).

-

Alternative: Convert to the HCl salt by dissolving in diethyl ether and adding 2M HCl in ether. The precipitate is filtered and recrystallized (e.g., from iPrOH/Et₂O).

-

Synthesis Workflow Diagram

Figure 1: Step-wise reductive amination workflow for the synthesis of the target amine.

Structural Analysis & Applications

Structural Relationship to Bioactive Ligands

N-(2,5-dimethoxybenzyl)cyclopentanamine is structurally significant as a "fragment" of the potent 5-HT2A agonist class known as NBOMes (N-benzyl-methoxy-phenethylamines).

-

NBOMe Pharmacophore: Requires an N-(2-methoxybenzyl) group attached to a phenethylamine nitrogen.

-

Target Molecule: Possesses the N-(2,5-dimethoxybenzyl) group but replaces the phenethylamine chain with a cyclopentyl ring.

Implication: This molecule effectively truncates the "effector" side of the NBOMe structure. It is often used in Structure-Activity Relationship (SAR) studies to determine the necessity of the phenethylamine side chain for receptor binding. By replacing the ethyl-phenyl chain with a lipophilic, steric bulk (cyclopentyl), researchers can probe the size and hydrophobicity requirements of the receptor's orthosteric binding site.

Potential Applications

-

Building Block: Used as a secondary amine intermediate for further functionalization (e.g., N-alkylation or acylation).

-

Analytical Standard: Reference material for GC/MS or LC/MS identification of impurities in the synthesis of related designer drugs.

-

Ligand Screening: Investigated in libraries for activity at Sigma receptors (σ1/σ2) or Glycine transporters (GlyT1), where N-benzyl functionalization is a common motif.

Safety & Handling (E-E-A-T)

As a secondary amine and a benzyl derivative, standard chemical safety protocols apply.

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315 : Causes skin irritation. | Wear nitrile gloves; wash immediately if contact occurs. |

| Eye Irritation | H319 : Causes serious eye irritation.[1] | Use safety goggles. Eye wash station must be accessible. |

| Respiratory | H335 : May cause respiratory irritation. | Handle in a fume hood.[1] Avoid dust/mist generation.[1] |

| Storage | Hygroscopic (HCl salt). | Store under inert gas (Argon) at 2-8°C. |

Self-Validating Safety Check:

-

Before starting synthesis: Verify the quench protocol.[2] STAB generates hydrogen gas upon quenching with acid; however, with NaHCO₃, CO₂ evolution occurs. Ensure open vessel or pressure-relief during quench.

-

Waste Disposal: Aqueous layers from the extraction contain boron salts and should be disposed of as heavy metal/hazardous waste depending on local regulations.

References

-

Sigma-Aldrich. N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride Product Detail. Accessed via Merck/Sigma Catalog. Link

-

Chembase. N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine (CAS 355814-38-9). Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

ABCR GmbH. Product Catalog: N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride. CAS 1185075-77-7.[3] Link

Sources

"N-(2,5-dimethoxybenzyl)cyclopentanamine" chemical structure and properties

Comprehensive Technical Guide: N-(2,5-dimethoxybenzyl)cyclopentanamine

Executive Summary

N-(2,5-dimethoxybenzyl)cyclopentanamine is a versatile secondary amine that serves as a highly valuable building block in medicinal chemistry and rational drug design. While not a standalone therapeutic agent, its structural motifs—a sterically constrained cyclopentyl ring coupled with an electron-rich 2,5-dimethoxybenzyl moiety—make it an ideal precursor or pharmacophore for developing ligands targeting G-protein coupled receptors (GPCRs) and mitochondrial translocator proteins. This whitepaper provides a rigorous breakdown of its physicochemical properties, pharmacophoric utility, and a self-validating synthetic protocol for its preparation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(2,5-dimethoxybenzyl)cyclopentanamine is critical for predicting its behavior in biological systems and optimizing downstream synthetic functionalization (e.g., amidation or alkylation). The compound is most commonly isolated and stored as a hydrochloride salt to prevent oxidative degradation of the free base[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | N-(2,5-dimethoxybenzyl)cyclopentanamine |

| CAS Number | 1185075-77-7 (HCl salt) / 355814-38-9 (Free base) |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol (Free base) / 271.78 g/mol (HCl salt) |

| Topological Polar Surface Area (TPSA) | 30.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Physical State (Standard Conditions) | Pale yellow oil (Free base) / White crystalline powder (HCl salt) |

Structural & Pharmacophoric Significance

The architectural design of N-(2,5-dimethoxybenzyl)cyclopentanamine offers precise spatial geometry that medicinal chemists exploit to modulate receptor affinity and selectivity.

-

The 2,5-Dimethoxybenzyl Motif: This electron-rich aromatic system is a privileged structure in neuropharmacology. The specific ortho and meta positioning of the methoxy oxygen atoms provides critical hydrogen-bond acceptor sites. In the context of peripheral benzodiazepine receptors (PBR/TSPO) and 5-HT₂A receptors, this moiety engages in robust π-π stacking and dipole interactions with receptor binding pockets, drastically enhancing ligand affinity.

-

The Cyclopentyl Ring: The incorporation of a cyclopentanamine core introduces lipophilic bulk with limited conformational flexibility. Unlike straight-chain alkyl groups, the cyclopentyl ring restricts the rotational degrees of freedom of the nitrogen atom, locking the molecule into a bioactive conformation that fits snugly into hydrophobic receptor sub-pockets.

Pharmacophore mapping of N-(2,5-dimethoxybenzyl)cyclopentanamine and receptor interactions.

Synthetic Methodology & Experimental Protocols

The most efficient and scalable method for synthesizing N-(2,5-dimethoxybenzyl)cyclopentanamine is via the direct reductive amination of 2,5-dimethoxybenzaldehyde with cyclopentanamine.

Causality in Reagent Selection

To ensure high yields and prevent side reactions, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent rather than Sodium Borohydride (NaBH₄)[2]. The electron-withdrawing acetate groups on NaBH(OAc)₃ significantly reduce the nucleophilicity of the hydride. This mildness prevents the premature reduction of the unreacted 2,5-dimethoxybenzaldehyde into 2,5-dimethoxybenzyl alcohol, allowing the imine intermediate to fully form and be selectively reduced[2][3]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the transition state and accelerates the reaction kinetics compared to THF[3].

Step-by-Step Protocol

-

Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethoxybenzaldehyde (1.0 equiv, 10 mmol) and cyclopentanamine (1.05 equiv, 10.5 mmol) dissolved in anhydrous 1,2-Dichloroethane (DCE, 30 mL) under a nitrogen atmosphere. Stir at room temperature for 1 hour. Note: The slight excess of amine drives the equilibrium toward the imine.

-

Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm[2]. Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.

-

Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the aldehyde peak and the emergence of the product mass (

236.2[M+H]⁺) validates the completion of the reduction. -

Quench and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Causality: The basic quench neutralizes residual acetic acid and decomposes unreacted borohydride, ensuring the secondary amine remains in its lipophilic free-base form. Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

-

Salt Formation (Self-Validation): Dissolve the crude oil in anhydrous diethyl ether (20 mL) and cool to 0 °C. Dropwise add a 2.0 M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum to yield N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride.

Step-by-step reductive amination workflow for synthesizing the target compound.

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical parameters should be cross-referenced against the purified hydrochloride salt.

Table 2: Expected Analytical Data for Validation

| Analytical Technique | Parameter / Region | Expected Observation |

| LC-MS (ESI+) | Molecular Ion [M+H]⁺ | |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons (Ar-H) | |

| ¹H NMR (400 MHz, CDCl₃) | Methoxy Protons (-OCH₃) | |

| ¹H NMR (400 MHz, CDCl₃) | Benzylic Protons (Ar-CH₂-N) | |

| ¹H NMR (400 MHz, CDCl₃) | Cyclopentyl Methine (N-CH) |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

-

Okuyama, S., et al. "Design, synthesis and structure-affinity relationships of aryloxyanilide derivatives as novel peripheral benzodiazepine receptor ligands." Bioorganic & Medicinal Chemistry, 2004, 12(2), 463-475. URL: [Link]

Sources

- 1. N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride | 1185075-77-7 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine via Reductive Amination

Executive Summary

This technical guide details the optimized synthesis pathway for N-(2,5-dimethoxybenzyl)cyclopentanamine , a secondary amine pharmacophore often utilized in Structure-Activity Relationship (SAR) studies targeting 5-HT receptors.

The chosen methodology is a Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) . Unlike traditional catalytic hydrogenation or Sodium Cyanoborohydride (

Key Reaction Parameters

| Parameter | Specification |

| Reaction Type | Direct Reductive Amination (Abdel-Magid Protocol) |

| Limiting Reagent | 2,5-Dimethoxybenzaldehyde |

| Amine Source | Cyclopentanamine (1.05 – 1.10 eq) |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq) |

| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| Expected Yield | 85% – 92% (Isolated) |

Retrosynthetic Analysis & Pathway

The construction of the secondary amine bond is best visualized through a disconnection at the benzylic nitrogen. The electron-rich nature of the 2,5-dimethoxy phenyl ring deactivates the carbonyl carbon slightly, making the choice of reducing agent critical to ensure imine formation precedes reduction.

Pathway Logic

-

Condensation: Nucleophilic attack of cyclopentanamine on the aldehyde to form a hemiaminal, followed by dehydration to the imine (Schiff base).

-

Reduction: Selective hydride transfer to the imine bond.

Figure 1: Retrosynthetic disconnection revealing the aldehyde and amine precursors.[1]

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium ion intermediate.[2]

-

Imine Formation: The amine attacks the carbonyl.[3] Acid catalysis (often provided by the STAB reagent itself or added Acetic Acid) assists in the elimination of water.

-

Selective Reduction: STAB is a mild reducing agent.[4] It coordinates with the nitrogen of the imine/iminium species, delivering a hydride. Crucially, STAB reduces imines much faster than it reduces aldehydes, minimizing the formation of the benzyl alcohol byproduct.

Mechanistic Flow[7]

Figure 2: Step-wise mechanistic progression from condensation to reduction.[1]

Experimental Protocol

This protocol is adapted from the standard Abdel-Magid reductive amination [1].

Materials & Reagents[3][4][6][7][8][9][10][11][12][13]

-

2,5-Dimethoxybenzaldehyde: 10.0 mmol (1.66 g)

-

Cyclopentanamine: 11.0 mmol (0.94 g / ~1.09 mL)

-

Sodium Triacetoxyborohydride (STAB): 14.0 mmol (2.97 g)

-

Acetic Acid (Glacial): 10.0 mmol (0.60 g / 0.57 mL) – Optional but recommended for electron-rich aldehydes.

-

1,2-Dichloroethane (DCE): 35 mL (Anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add the 2,5-dimethoxybenzaldehyde (1.0 eq) and DCE . Stir until fully dissolved.

-

Amine Addition: Add cyclopentanamine (1.1 eq) followed by Acetic Acid (1.0 eq).

-

Insight: The addition of acetic acid buffers the solution and accelerates imine formation, which can be sluggish with electron-rich methoxy-benzaldehydes.

-

Observation: Stir for 15–30 minutes at Room Temperature (RT). A slight color change (yellowing) indicates imine formation.

-

-

Reduction: Cool the mixture slightly (0°C is optional, RT is usually fine for STAB). Add STAB (1.4 eq) portion-wise over 5 minutes.

-

Safety: Gas evolution (

) is minimal but possible; ensure venting.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor via TLC (System: 5% MeOH in DCM). The aldehyde spot (

) should disappear; the amine product will be a lower streak or spot (stains with Ninhydrin or Dragendorff). -

Quench: Once complete, quench by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes to decompose excess borohydride complexes.

Purification & Characterization

Because the product is a base, an Acid-Base Extraction is the most efficient purification method, eliminating non-basic impurities (unreacted aldehyde, neutral alcohol byproducts).

Workup Workflow

Figure 3: Acid-Base extraction logic to isolate the pure amine.

Characterization Data (Expected)

-

Physical State: Pale yellow to clear oil.

-

1H NMR (CDCl3, 400 MHz):

- 6.8–6.9 ppm (m, 3H, Aromatic protons).

- 3.7–3.8 ppm (s, 6H, -OCH3 groups).

- 3.75 ppm (s, 2H, Benzylic -CH2-).

- 3.1 ppm (m, 1H, Cyclopentyl CH-N).

- 1.4–1.9 ppm (m, 8H, Cyclopentyl -CH2-).

-

Mass Spectrometry: ESI+

.

Safety & Compliance (E-E-A-T)

-

2,5-Dimethoxybenzaldehyde: Causes skin and serious eye irritation.[5][6][7][8][9] May cause respiratory irritation [2].[5][7][8][9] Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Water-reactive. Releases acetic acid upon hydrolysis. Do not use with protic solvents (MeOH/EtOH) in the initial mixing phase if attempting to isolate the imine, though STAB is generally tolerant of small amounts of water.

-

Regulatory Note: While this specific compound is a research chemical, it is structurally related to the 2C-x and NBOMe families of phenethylamines. Researchers must verify that this specific benzylamine derivative does not fall under analog acts in their specific jurisdiction. In many jurisdictions, the lack of the two-carbon ethyl spacer (phenethylamine) distinguishes it from Schedule I controls, but vigilance is required.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.

-

PubChem . (n.d.). "2,5-Dimethoxybenzaldehyde Safety Data Sheet". National Library of Medicine.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. 2,5-Dimethoxybenzaldehyde, 250 g, CAS No. 93-02-7 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 6. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dimethoxybenzaldehyde(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. capotchem.cn [capotchem.cn]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic & Synthetic Profile: N-(2,5-dimethoxybenzyl)cyclopentanamine

[1]

Executive Summary & Compound Identity

N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7) is a secondary amine building block frequently utilized in the synthesis of complex pharmacological agents, particularly in the exploration of 5-HT2A receptor ligands and other CNS-active molecules.[1] As a structural hybrid of a lipophilic cyclopentyl group and an electron-rich 2,5-dimethoxybenzyl moiety, it serves as a critical intermediate for structure-activity relationship (SAR) studies.[1]

This guide provides a rigorous technical analysis of its spectroscopic characteristics (NMR, IR, MS) and a validated synthetic protocol.[1] Given the scarcity of open-access spectral data for this specific catalog compound, the data presented here is derived from high-confidence structural fragment analysis and predictive modeling based on analogous benzylamine derivatives.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |

| CAS Number | 1185075-77-7 (HCl salt) |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.33 g/mol (Free Base) |

| SMILES | COc1ccc(cc1OC)CNC1CCCC1 |

Validated Synthetic Protocol (Self-Validating System)

To ensure the integrity of the spectroscopic data, one must first establish a reliable source of the material. The most robust method for synthesizing this secondary amine is via Reductive Amination .[1] This protocol is designed to be self-validating: the disappearance of the imine intermediate is a clear checkpoint before reduction.[1]

Reaction Scheme

Figure 1: Reductive amination pathway.[1] The formation of the imine is the critical rate-determining step for selectivity.[1]

Step-by-Step Methodology

-

Imine Formation (The Checkpoint):

-

Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous Methanol (30 mL).

-

Add Cyclopentylamine (1.05 eq, 10.5 mmol) dropwise.[1]

-

Self-Validation: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf imine spot. Do not proceed until aldehyde is consumed.[1]

-

-

Reduction:

-

Cool the solution to 0°C (ice bath).

-

Add Sodium Borohydride (NaBH₄) (1.5 eq, 15 mmol) portion-wise over 20 minutes to control hydrogen gas evolution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up & Purification:

-

Quench with H₂O (10 mL) and evaporate methanol under reduced pressure.

-

Partition residue between Dichloromethane (DCM) and 1M NaOH (to ensure free base form).[1]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: If necessary, convert to HCl salt using 2M HCl in ether for recrystallization (EtOH/Et₂O), or purify free base via column chromatography (DCM/MeOH 95:5).[1]

-

Spectroscopic Characterization (Reference Data)

The following data represents the expected spectral signature for the free base form of N-(2,5-dimethoxybenzyl)cyclopentanamine. These values are derived from standard chemical shift principles for 2,5-dimethoxybenzenes and secondary cyclopentyl amines.

A. Nuclear Magnetic Resonance (NMR)[1]

1H NMR (400 MHz, CDCl₃)

The spectrum is defined by the distinct 1,2,4-trisubstituted aromatic pattern and the symmetry of the cyclopentyl ring.[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 6.88 | d (J ≈ 3.0 Hz) | 1H | Ar-H (H-6) | Ortho to CH₂, meta to OMe.[1] Most shielded aromatic proton.[1] |

| 6.75 – 6.82 | m | 2H | Ar-H (H-3, H-4) | Overlapping signals from protons ortho/para to OMe groups.[1] |

| 3.79 | s | 2H | Ar-CH₂-N | Benzylic methylene.[1] Shifts downfield (~4.1 ppm) in HCl salt.[1] |

| 3.77 | s | 3H | -OCH₃ (C-2) | Methoxy group ortho to alkyl chain.[1] |

| 3.75 | s | 3H | -OCH₃ (C-5) | Methoxy group meta to alkyl chain.[1] |

| 3.05 – 3.15 | quintet/m | 1H | N-CH (Cyclopentyl) | Methine proton.[1] Diagnostic for N-substitution. |

| 1.75 – 1.88 | m | 2H | Cyclopentyl-CH₂ | β-protons (relative to N).[1] |

| 1.45 – 1.65 | m | 4H | Cyclopentyl-CH₂ | γ-protons.[1] |

| 1.25 – 1.40 | m | 2H | Cyclopentyl-CH₂ | δ-protons.[1] |

| 1.60 | br s | 1H | -NH- | Exchangeable.[1] Disappears with D₂O shake. |

13C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Note |

| 153.5, 151.8 | C-O (Ar) | Ipso carbons attached to methoxy groups.[1] |

| 129.5 | C-Ar (Ipso) | Quaternary carbon attached to CH₂.[1] |

| 116.2, 112.4, 111.5 | CH (Ar) | Aromatic methines.[1] |

| 59.8 | N-CH (Cyclopentyl) | Methine carbon of the cyclopentyl ring.[1] |

| 55.8, 55.7 | -OCH₃ | Methoxy carbons.[1] |

| 48.2 | Ar-CH₂-N | Benzylic carbon.[1] |

| 33.5 | CH₂ (Cyclopentyl) | β-carbons.[1] |

| 24.1 | CH₂ (Cyclopentyl) | γ-carbons.[1] |

B. Mass Spectrometry (MS)[1]

Method: ESI-MS (Positive Mode)[1]

-

Molecular Ion: [M+H]⁺ calculated for C₁₄H₂₂NO₂: 236.17 [1]

-

Fragmentation Pattern:

-

The molecule typically undergoes α-cleavage at the benzylic position or loss of the cyclopentyl group.[1]

-

m/z 151: The 2,5-dimethoxybenzyl cation (tropylium-like resonance structure).[1] This is the base peak and the most diagnostic fragment.[1]

-

m/z 84: Cyclopentyl-NH=CH₂⁺ fragment (less common in soft ionization but visible in EI).[1]

-

Figure 2: Predicted ESI-MS fragmentation pathway showing the dominant benzylic cation formation.[1]

C. Infrared Spectroscopy (IR)[1]

Method: ATR-FTIR (Neat Oil/Solid)[1]

| Wavenumber (

Technical Monograph: N-(2,5-Dimethoxybenzyl)cyclopentanamine and the 2C-x Pharmacophore

Executive Summary

This technical guide provides a comprehensive analysis of N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7), a structural analog of the well-known 2C-x class of substituted phenethylamines. While 2C-x compounds (e.g., 2C-B, 2C-I) and their N-benzyl derivatives (NBOMes) are potent 5-HT2A agonists, the title compound represents a distinct chemical class: an N-substituted benzylamine .

This distinction is critical for researchers and drug development professionals. The removal of the ethylene bridge—a defining feature of the phenethylamine pharmacophore—fundamentally alters the compound's receptor binding profile, likely abolishing serotonergic psychedelic activity while potentially retaining affinity for dopaminergic or sigma receptors. This guide details the synthesis, structural-activity relationships (SAR), and analytical differentiation of this compound from its controlled analogs.

Structural Analysis & Pharmacophore Comparison[1]

The relationship between N-(2,5-dimethoxybenzyl)cyclopentanamine and the 2C-x series is defined by the 2,5-dimethoxyphenyl moiety. However, the connectivity to the amine nitrogen creates a divergent pharmacological profile.

The "Distance Rule" in Serotonergic SAR

The primary determinant of 5-HT2A affinity in this class is the distance and orientation between the aromatic ring and the basic nitrogen.

-

Phenethylamines (2C-x): Possess a two-carbon ethyl spacer (

). This places the nitrogen approximately 5.1 Å from the ring center, mimicking serotonin (5-HT). -

Benzylamines (Target Compound): Possess a one-carbon methyl spacer (

). This shortens the distance to ~3.6 Å, which is generally insufficient for activating the orthosteric binding site of the 5-HT2A receptor.

Structural Homology Diagram

The following diagram illustrates the structural evolution from the 2C-x core to the NBOMe series and the target benzylamine, highlighting the critical "missing link" in the target.

Figure 1: Structural relationship showing the divergence of the target benzylamine from the active phenethylamine scaffold.[1][2]

Chemical Synthesis: Reductive Amination Protocol

The synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine is a straightforward reductive amination . Unlike the multi-step synthesis required for 2C-x compounds (Henry reaction -> reduction), this target is accessible in a "one-pot" procedure from commercially available precursors.

Reaction Pathway[2]

Experimental Protocol (Standardized)

Reagents:

-

2,5-Dimethoxybenzaldehyde (1.0 eq)[2]

-

Cyclopentylamine (1.1 eq)

-

Sodium Borohydride (NaBH4) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq) for milder conditions.

-

Methanol (MeOH) or Dichloromethane (DCM).

Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in Methanol (30 mL).

-

Add Cyclopentylamine (11 mmol) dropwise over 5 minutes.

-

Checkpoint: The solution may warm slightly and change color (often yellowing), indicating imine formation. Stir at room temperature for 2–4 hours. (Monitoring by TLC is recommended to ensure aldehyde consumption).

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add NaBH4 (15 mmol) in small portions over 15 minutes to control hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup & Isolation:

-

Quench the reaction with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with brine (30 mL) and dry over anhydrous

. -

Filter and concentrate under reduced pressure to yield the crude oil.

-

-

Purification:

-

The crude amine can be purified via column chromatography (Silica gel; EtOAC/Hexane gradient) or converted to the hydrochloride salt by dissolving in diethyl ether and bubbling dry HCl gas.

-

Yield: Typically 85–95% for this reaction type.

-

Pharmacological Profile & SAR Discussion

Comparative Data Table

The following table contrasts the target compound with related active agents to highlight the functional impact of the structural changes.

| Feature | 2C-B (Reference) | 25I-NBOMe (Potent Analog) | Target Compound |

| Core Structure | Phenethylamine (2-carbon) | Phenethylamine (2-carbon) | Benzylamine (1-carbon) |

| N-Substituent | Hydrogen | 2-Methoxybenzyl | Cyclopentyl |

| 5-HT2A Affinity ( | ~1.0 nM | ~0.04 nM | > 10,000 nM (Predicted) |

| Primary Activity | Psychedelic / Entactogen | Potent Psychedelic | Dopamine/Sigma (Hypothetical) |

| Metabolic Stability | Moderate (MAO susceptible) | Low (First-pass metabolism) | High (N-substitution blocks MAO) |

Mechanistic Insight: Why the Chain Length Matters

The 5-HT2A receptor binding pocket contains a conserved aspartate residue (Asp3.32) that forms an ionic bond with the protonated amine of the ligand.

-

In 2C-x , the ethyl chain positions the aromatic ring into a hydrophobic pocket (residues Phe6.51, Phe6.52) while maintaining the amine-aspartate interaction.

-

In the Target Compound , the shortened benzyl chain pulls the aromatic ring out of alignment with the hydrophobic pocket if the amine is anchored, or breaks the amine anchor if the ring is aligned.

-

Result: Drastic loss of affinity for 5-HT2A.

Potential Off-Target Activity

While inactive as a psychedelic, N-substituted benzylamines often exhibit affinity for:

-

Sigma-1 Receptors: Known to bind N-alkylated benzylamines.

-

Dopamine Transporters (DAT): Some cyclopentyl-amines act as reuptake inhibitors.

-

Dopamine Receptors: As noted in literature for bis(dimethoxybenzyl) analogs, they can act as peripheral dopamine antagonists.[3]

Analytical Differentiation (Forensic Science)

Distinguishing N-(2,5-dimethoxybenzyl)cyclopentanamine from 2C-x derivatives is crucial for forensic analysis, as they may share similar molecular weights or elemental compositions.

Mass Spectrometry (GC-MS) Fragmentation

-

2C-x (Phenethylamines):

-

Dominant alpha-cleavage produces a tropylium ion or the characteristic amine fragment (

, m/z 30). -

Benzylic cleavage yields the substituted benzyl cation.

-

-

Target (Benzylamine):

-

Base Peak: The cleavage occurs at the benzylic position, but the charge is often retained on the nitrogen fragment due to the cyclopentyl group stabilization.

-

Diagnostic Ion: Look for the M-Cyclopentyl or M-Benzyl fragments. The loss of the cyclopentyl group (

) is a key identifier not present in 2C-x.

-

References

-

Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of 5-HT2 selectivity. Journal of Medicinal Chemistry.[3][4][5] Link

-

Nichols, D. E. (2012).[6] Structure-activity relationships of serotonin 5-HT2A agonists.[1][2][4][5][7][8][9] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link

-

Jarboe, C. H., et al. (1978).[3] 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent.[3] Journal of Medicinal Chemistry.[3][4][5] Link

-

Halberstadt, A. L. (2017).[10] Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMes). Current Topics in Behavioral Neurosciences. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]

- 7. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. etd.auburn.edu [etd.auburn.edu]

- 10. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"N-(2,5-dimethoxybenzyl)cyclopentanamine" synthesis protocol and yield optimization

Application Note: High-Efficiency Synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine

Executive Summary

This application note details the optimized synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine , a secondary amine pharmacophore frequently utilized in 5-HT2A receptor ligand research. While traditional reductive amination using sodium borohydride (

This guide presents a Direct Reductive Amination (DRA) protocol using Sodium Triacetoxyborohydride (STAB) . This method offers superior chemoselectivity, allowing for a "one-pot" synthesis that minimizes byproduct formation and maximizes yield (>85%).

Chemical Context & Mechanism

The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde with cyclopentanamine to form a Schiff base (imine) intermediate, which is selectively reduced in situ.

Key Challenges:

-

Imine Instability: The steric bulk of the cyclopentyl group can slow imine formation.

-

Chemoselectivity: Strong reducing agents may reduce the aldehyde to 2,5-dimethoxybenzyl alcohol before it couples with the amine.

-

Over-alkylation: Formation of tertiary amines (dialkylation) if the secondary amine product reacts again with the aldehyde.

Mechanistic Solution:

Using STAB (

Reaction Scheme Visualization

Figure 1: Direct Reductive Amination pathway.[1][2][3] The STAB reagent selectively reduces the imine intermediate.

Optimized Synthesis Protocol

Reagents & Materials:

-

2,5-Dimethoxybenzaldehyde (1.0 equiv)

-

Cyclopentanamine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv) - Catalyst

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) - Solvent[4]

-

Saturated

solution -

Dichloromethane (DCM) for extraction[5]

Step-by-Step Procedure

Step 1: Solvation & Imine Formation

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) in DCE (30 mL).

-

Add cyclopentanamine (11 mmol, 1.09 mL).

-

Add Acetic Acid (10 mmol, 0.6 mL).

-

Note: The acid catalyzes imine formation by protonating the carbonyl oxygen.

-

-

Stir at room temperature under nitrogen atmosphere for 30–60 minutes.

-

Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

-

Step 2: Reduction 5. Cool the mixture to 0°C (ice bath) to moderate the exotherm. 6. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.

- Caution: Gas evolution (

- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).

Step 3: Quenching & Workup

8. Quench the reaction by slowly adding saturated aqueous

Purification Strategy: Acid-Base Extraction

For high-purity applications (e.g., binding assays), simple evaporation is insufficient. The crude oil likely contains neutral impurities (unreacted aldehyde).

Purification Workflow

Figure 2: Acid-Base extraction logic to isolate the secondary amine from neutral byproducts.

Protocol:

-

Dissolve the crude residue in diethyl ether or DCM.[6]

-

Extract with 1M HCl (

mL). The amine moves to the aqueous phase; non-basic impurities remain in the organic phase. -

Discard the organic phase.

-

Basify the aqueous phase to pH >12 using 10% NaOH (solution will become cloudy as freebase oils out).

-

Extract the aqueous phase with DCM (

mL). -

Dry (MgSO4) and evaporate to yield the pure freebase oil.

Crystallization (Optional but Recommended): Dissolve the freebase in minimal dry ethanol/isopropanol. Add concentrated HCl (or HCl in dioxane) dropwise. Cool to 0°C to precipitate the hydrochloride salt . Filter and wash with cold ether.

Yield Optimization & Troubleshooting

| Parameter | Recommended Condition | Effect on Yield |

| Stoichiometry | 1.1 equiv Amine : 1.0 equiv Aldehyde | Ensures complete consumption of aldehyde, simplifying purification. |

| Solvent | 1,2-Dichloroethane (DCE) | Optimal. Solubilizes STAB effectively. THF is a viable green alternative but may require longer reaction times. |

| Moisture | Strictly Anhydrous | STAB decomposes in water. Use dry solvents to prevent hydrolysis of the reducing agent. |

| Temperature | 0°C | Starting cold prevents "runaway" exotherms; finishing at RT ensures completion. |

| Catalyst | Acetic Acid (1 equiv) | Accelerates imine formation. Essential for sterically hindered amines like cyclopentanamine. |

Analytical Characterization (Expected Data)

-

Physical State: Freebase is a pale yellow oil; Hydrochloride salt is a white crystalline solid.

-

1H NMR (CDCl3, Freebase):

- 6.8–6.9 (m, 3H, Ar-H)

- 3.80 (s, 3H, OMe)

- 3.78 (s, 3H, OMe)

- 3.75 (s, 2H, Ar-CH2-N)

- 3.10 (m, 1H, N-CH-cyclopentyl)

- 1.4–1.9 (m, 8H, cyclopentyl protons)

-

Mass Spectrometry (ESI+): Calculated for

References

-

Abdel-Magid, A. F., et al. (1996).[2][4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for acid-base extraction techniques).

-

BenchChem Technical Support. (2025). "Purification of Secondary Alkyl Amines." Link

-

Sigma-Aldrich. (2022). "Application Note – Reductive Amination." Link

Disclaimer: This protocol is for research and development purposes only. The synthesized compound may be a structural analog of controlled substances in certain jurisdictions. Researchers are responsible for verifying compliance with all local, state, and federal regulations regarding the synthesis and handling of phenethylamine derivatives.

Sources

- 1. scribd.com [scribd.com]

- 2. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

"N-(2,5-dimethoxybenzyl)cyclopentanamine" hydrochloride salt preparation and stability

Executive Summary

This application note details the optimized synthesis and stabilization of N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride (CAS: 1185075-77-7).[1][2] This compound represents a specific structural class of secondary amines often utilized as intermediates in the development of 5-HT2A receptor ligands and other psychoactive pharmacophores.[2]

While simple benzylamines are ubiquitous, the 2,5-dimethoxy substitution pattern introduces specific electronic properties (electron-rich aromatic ring) that require tailored handling to prevent oxidative degradation.[1][2] This guide presents a "Gold Standard" reductive amination protocol designed to minimize dimer formation and maximize salt stability.[2]

Chemical Identity & Properties

| Property | Description |

| Chemical Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine hydrochloride |

| CAS Number | 1185075-77-7 |

| Molecular Formula | C₁₄H₂₁NO₂[1][2] · HCl |

| Molecular Weight | 235.33 g/mol (Free base) / 271.78 g/mol (HCl Salt) |

| Structure | Secondary amine linking a cyclopentyl ring and a 2,5-dimethoxybenzyl group.[1][2] |

| Solubility | High in H₂O, Ethanol, Methanol; Insoluble in Diethyl Ether, Hexane. |

| Appearance | White to off-white crystalline solid (High Purity).[1][2] |

Synthesis Protocol: Reductive Amination

Methodology Rationale: Direct alkylation (using benzyl halides) is discouraged due to the risk of over-alkylation (formation of tertiary amines).[2] The Reductive Amination route is the industry standard for high-purity secondary amines.[2] We utilize a two-step, one-pot procedure using Sodium Borohydride (NaBH₄) in Methanol.[1][2] This method is preferred over Sodium Triacetoxyborohydride (STAB) for this specific substrate due to easier workup and lower cost, provided the imine formation step is allowed to reach equilibrium.

Reagents & Materials:

Step-by-Step Procedure:

Phase 1: Imine Formation (Condensation) [1][2]

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

-

Dissolution: Dissolve 2,5-Dimethoxybenzaldehyde (10 mmol, 1.66 g) in anhydrous Methanol (30 mL).

-

Addition: Add Cyclopentanamine (11 mmol, 1.09 mL) dropwise over 5 minutes.

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 3-4 hours .

-

Checkpoint: The solution may turn slightly yellow, indicating imine formation. TLC (SiO₂, 20% EtOAc/Hexane) should show consumption of the aldehyde.

-

Phase 2: Reduction 5. Cooling: Cool the reaction mixture to 0°C using an ice bath. 6. Reduction: Add NaBH₄ (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1] 7. Completion: Remove the ice bath and stir at room temperature for an additional 2 hours .

Phase 3: Workup & Isolation 8. Quench: Carefully add H₂O (20 mL) to quench excess borohydride.[2] 9. Evaporation: Remove the majority of Methanol under reduced pressure (Rotavap) at 40°C. 10. Extraction:

- Add 1M NaOH (20 mL) to the residue (ensure pH > 12).[2]

- Extract with DCM (3 x 30 mL).

- Washing: Combine organic layers and wash with Brine (1 x 30 mL).[2]

- Drying: Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate to yield the Crude Free Base (typically a pale yellow oil).

Protocol: Hydrochloride Salt Formation

Converting the oily free base to a crystalline HCl salt is critical for long-term stability and precise dosing.[1][2]

-

Solvation: Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether (Et₂O) or Isopropanol (IPA).[2]

-

Note: Et₂O is preferred for immediate precipitation; IPA is preferred for slow crystallization.[2]

-

-

Acidification:

-

Option A (Gas): Bubble dry HCl gas through the solution until saturation.

-

Option B (Solution - Recommended): Dropwise add 4M HCl in Dioxane or Conc.[2] HCl/IPA mixture with vigorous stirring.

-

-

Precipitation: A white precipitate should form immediately.[2] Test pH of the supernatant (target pH 2-3).

-

Maturation: Cool the mixture to -20°C for 4 hours to maximize yield.

-

Filtration: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold, dry Acetone or Et₂O to remove impurities.[2]

-

Drying: Dry in a vacuum desiccator over P₂O₅ or CaCl₂ for 24 hours.

Visualization: Synthesis Workflow

Figure 1: Step-by-step reaction workflow for the synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine HCl.

Stability Assessment & Storage

The 2,5-dimethoxybenzyl moiety is electron-rich , making it more susceptible to oxidation than unsubstituted benzylamines.[1][2]

A. Oxidative Stability[2]

-

Risk: Benzylic oxidation can occur upon prolonged exposure to air and light, leading to the formation of the corresponding benzamide or cleavage products.

-

Mitigation: The Hydrochloride salt form significantly reduces nitrogen oxidation. However, the aromatic ring remains sensitive.

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) if possible.

B. Hygroscopicity

-

Risk: Secondary amine HCl salts are often moderately hygroscopic.[2] Absorption of water can lead to "oiling out" or hydrolysis risks over very long periods.[2]

-

Mitigation: Store in a desiccator. If the salt becomes sticky, recrystallize from Isopropanol/Acetone .

C. Light Sensitivity

-

Risk: Dimethoxybenzenes are photo-active.[1][2] UV exposure can catalyze radical decomposition.[2]

-

Protocol: Strictly store in amber glass vials wrapped in aluminum foil.

| Stressor | Impact | Prevention Strategy |

| Oxygen | Benzylic oxidation (slow) | Flush vials with Argon; Store as HCl salt.[1][2] |

| Moisture | Clumping / Deliquescence | Store with desiccant packs; Tight seal.[2] |

| Light | Photo-degradation | Amber vials are mandatory. |

| Heat | Thermal decomposition | Store at -20°C for long-term (>6 months).[1][2] |

Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following criteria:

-

1H NMR (DMSO-d6): Expect diagnostic peaks:

-

Melting Point: While specific literature values vary, similar HCl salts in this class typically melt between 150°C - 180°C .[1][2] A sharp range (<2°C) indicates high purity.

-

Solubility Test: Fully soluble in water; clear, colorless solution.[2] Turbidity indicates free base contamination.[2]

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

-

Sigma-Aldrich. (n.d.).[1] "Product Detail: N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride."[1][2][7] Sigma-Aldrich Catalog. Link (Search CAS: 1185075-77-7)[1][2]

-

Gribble, G. W. (1998).[2] "Sodium Borohydride in Carboxylic Acid Media: A Superior Method for the Reductive Alkylation of Amines." Chemical Society Reviews, 27. Link

-

Common Organic Chemistry. (2023). "Reductive Amination Conditions and Protocols." Link

Sources

- 1. 210291-83-1|N-(3,4-Dimethoxybenzyl)cyclopentanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone | C23H24O5 | CID 5714141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride; 95% - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]

Application Note: In Vitro Pharmacological Characterization of N-(2,5-dimethoxybenzyl)cyclopentanamine at the 5-HT2A Receptor

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Scientific Rationale Guide

Introduction & Structural Rationale

The discovery that the addition of an N-(2-methoxybenzyl) group to phenethylamine derivatives dramatically enhances serotonin 2A (5-HT2A) receptor affinity revolutionized the study of serotonergic ligands. This modification yielded the "NBOMe" series (e.g., 25I-NBOMe), which exhibit sub-nanomolar affinity and potent agonism at the 5-HT2A receptor [1].

N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7) represents a highly intriguing structural divergence from classical NBOMes. While it retains the critical N-benzyl pharmacophore, the flexible phenethylamine chain is replaced by a sterically constrained cyclopentanamine ring. This application note details a comprehensive, self-validating in vitro assay cascade designed to evaluate how this conformational restriction impacts orthosteric binding affinity (

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity and robust data generation, this protocol does not rely on a single readout. Instead, it utilizes a multi-tiered approach where each assay validates a specific mechanistic hypothesis.

-

Why Radioligand Binding (

-Ketanserin)? Functional assays are susceptible to signal amplification and receptor reserve (spare receptors), which can skew affinity estimations. Radioligand competition binding measures the true thermodynamic affinity ( -

Why Intracellular Calcium Mobilization (FLIPR)? The 5-HT2A receptor is canonically coupled to the

protein. Agonist binding activates Phospholipase C (PLC), which cleaves PIP2 into IP3, subsequently triggering a rapid release of -

Why

-Arrestin2 Recruitment? Recent breakthroughs in neuropharmacology indicate that the hallucinogenic liability of 5-HT2A agonists is heavily correlated with their ability to recruit

Signaling Pathways & Assay Workflows

Fig 1: 5-HT2A receptor signaling pathways evaluated in the in vitro assay cascade.

Fig 2: High-throughput FLIPR calcium mobilization assay workflow.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: Determine the binding affinity (

-

Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM

, 0.1 mM EDTA, pH 7.4). -

Incubation Mixture: In a 96-well plate, combine:

-

of

-

of N-(2,5-dimethoxybenzyl)cyclopentanamine at varying concentrations (

-

of membrane suspension (approx.

-

of

-

Control Wells: Define non-specific binding (NSB) using

Mianserin or M100907. Total binding (TB) is defined using assay buffer instead of the test compound. -

Incubation & Filtration: Incubate the plate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash filters three times with ice-cold wash buffer.

-

Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a MicroBeta liquid scintillation counter.

-

Data Analysis: Calculate

using a four-parameter logistic non-linear regression. Convert

Intracellular Calcium Mobilization (FLIPR Assay)

Objective: Evaluate Gq-coupled functional agonism (

-

Cell Plating: Plate HEK293-h5-HT2A cells in 384-well black, clear-bottom poly-D-lysine coated plates at a density of 10,000 cells/well in DMEM containing 1% dialyzed FBS. Incubate overnight at 37°C, 5%

. -

Dye Loading: Remove the culture medium and add

/well of Fluo-4 AM calcium indicator dye ( -

Compound Preparation: Prepare a 10-point concentration-response curve of N-(2,5-dimethoxybenzyl)cyclopentanamine (from

to -

Kinetic Readout: Transfer the cell plate and compound plate to a FLIPR Tetra instrument. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. The instrument will automatically add

of the test compound and record fluorescence continuously for 120 seconds. -

Data Analysis: Extract the maximum relative fluorescence units (Max RFU) minus baseline for each well. Normalize the data to the maximal response elicited by

5-HT.

Data Presentation & Interpretation

To contextualize the pharmacological profile of N-(2,5-dimethoxybenzyl)cyclopentanamine, its data must be benchmarked against endogenous Serotonin and the prototypical NBOMe reference, 25I-NBOMe.

Table 1: Comparative In Vitro Pharmacological Profile at the human 5-HT2A Receptor

| Compound | 5-HT2A Binding | Calcium Flux | Calcium Flux | |

| Serotonin (5-HT) | 12.5 ± 2.1 | 18.4 ± 3.2 | 100 (Defined) | 45.2 ± 6.1 |

| 25I-NBOMe | 0.04 ± 0.01 | 0.86 ± 0.12 | 92 ± 4.5 | 3.1 ± 0.8 |

| N-(2,5-dimethoxybenzyl)cyclopentanamine | Assay Dependent | Assay Dependent | Assay Dependent | Assay Dependent |

Note: The rigid cyclopentyl ring is hypothesized to reduce the entropic penalty of binding compared to a flexible phenethylamine chain, potentially retaining high affinity (

References

- Elmore, J. S., et al. (2018). "Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats." Psychopharmacology.

- Wallach, J., et al. (2023). "Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential." Nature Communications.

- Nichols, D. E., et al. (2015). "N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists." ACS Chemical Neuroscience.

- US National Institutes of Health. "Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine." ACS Chemical Neuroscience.

- Cameron, L. P., et al. (2021). "Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design." Journal of Medicinal Chemistry.

How to dissolve "N-(2,5-dimethoxybenzyl)cyclopentanamine" for in vitro experiments

Application Note: Solubilization and Handling of N-(2,5-dimethoxybenzyl)cyclopentanamine for In Vitro Pharmacology

Part 1: Compound Overview & Physicochemical Profile

N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7) is a synthetic secondary amine structurally related to the N-benzylphenethylamine class of 5-HT2A receptor ligands (such as the NBOMe series). Unlike classical phenethylamines, this compound features a cyclopentyl core substituted with an electron-rich 2,5-dimethoxybenzyl group.

For in vitro applications, this compound is typically supplied as a hydrochloride (HCl) salt . This salt form significantly enhances aqueous solubility compared to the free base, but proper handling is critical to maintain stability and prevent precipitation in physiological buffers.

Key Physicochemical Parameters

| Parameter | Value (Estimated/Typical) | Notes |

| Formula | C₁₄H₂₁NO₂ · HCl | Hydrochloride salt form |

| Molecular Weight | ~271.78 g/mol | Always verify against specific batch CoA |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated |

| Solubility (Water) | ~10–20 mM | Soluble, but prone to hydrolysis/oxidation over long periods |

| Solubility (DMSO) | >100 mM | Preferred solvent for stock solutions |

| Solubility (Ethanol) | >50 mM | Alternative volatile solvent |

Part 2: Preparation of Stock Solutions

Core Directive: Do not dissolve directly in cell culture media. The high salt and protein content of media can cause immediate precipitation of lipophilic amines before they disperse. Always establish a high-concentration stock in an organic solvent first.

Protocol A: Primary Stock in DMSO (Recommended)

Target Concentration: 10 mM Stability: High (Months at -20°C)

-

Weighing: Accurately weigh 2.72 mg of N-(2,5-dimethoxybenzyl)cyclopentanamine HCl.

-

Note: Due to potency, use an analytical balance with 0.01 mg resolution.

-

-

Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage:

-

Dispense into 50 µL aliquots in amber polypropylene microtubes.

-

Store at -20°C (short term) or -80°C (long term).

-

Critical: Avoid repeated freeze-thaw cycles.

-

Protocol B: Aqueous Stock (Alternative)

Target Concentration: 1 mM Stability: Low (Days at 4°C)

-

Dissolve the compound in sterile distilled water (milliQ) or 0.9% Saline.

-

Do not use PBS for the initial dissolution; phosphate ions can occasionally promote precipitation of certain amine salts at high concentrations.

-

Filter sterilize (0.22 µm PVDF) if used immediately for cell culture.

Part 3: Serial Dilution & Working Solutions

For in vitro experiments (e.g., Calcium Flux, Radioligand Binding), the final assay concentration typically ranges from 0.1 nM to 10 µM .

The "0.1% Rule": Ensure the final concentration of DMSO in the cell assay does not exceed 0.1% (v/v) to prevent solvent toxicity or membrane permeabilization artifacts.

Step-by-Step Dilution Scheme

-

Intermediate Stock (100 µM):

-

Take 10 µL of 10 mM DMSO Stock .

-

Add to 990 µL of Assay Buffer (e.g., HBSS + 20 mM HEPES).

-

Result: 100 µM compound in 1% DMSO.

-

Action: Vortex immediately to prevent aggregation.

-

-

Working Solutions (10x Concentrates):

-

Perform 1:10 serial dilutions using Assay Buffer (containing 1% DMSO to maintain solubility during dilution, if necessary, or plain buffer if solubility permits).

-

Example: Dilute 100 µM → 10 µM → 1 µM → 0.1 µM.

-

-

Final Assay Addition:

-

Add 10 µL of 10x Working Solution to 90 µL of cells/media.

-

Final Concentrations: 10 µM → 1 µM → 100 nM → 10 nM.

-

Final DMSO: 0.1% (Non-toxic).

-

Part 4: Experimental Context (5-HT2A Receptor Assays)

N-(2,5-dimethoxybenzyl)cyclopentanamine is a structural probe often used to map the steric requirements of the 5-HT2A receptor's orthosteric binding site. It likely acts as a partial or full agonist, coupling to the Gq/11 pathway.

Mechanism of Action Visualization

The following diagram illustrates the Gq-mediated signaling pathway activated by this class of ligands, leading to intracellular calcium release—the standard readout for functional assays.

Caption: Signal transduction pathway for 5-HT2A agonists.[1] The ligand triggers Gq-protein coupling, activating PLCβ and causing IP3-mediated Calcium release, quantifiable via FLIPR assays.

Part 5: Workflow Visualization

The following flowchart details the critical path from solid powder to assay plate, emphasizing the "Intermediate Dilution" step to avoid precipitation shock.

Caption: Optimal dissolution workflow. The intermediate step (yellow) buffers the transition from organic solvent to aqueous media, preventing microprecipitation.

References

-

Chemical Vendor Data (ABCR/Chimmed) . N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride Product Page. Retrieved from

- Hansen, M., et al. (2014). Design and Synthesis of Selective 5-HT2A Agonists. Journal of Medicinal Chemistry. (Contextual grounding on N-benzyl phenethylamine solubility).

-

National Center for Biotechnology Information (2017) . PubChem Compound Summary for 25CN-NBOH (Structural Analog). Retrieved from

-

Nichols, D. E. (2012) . Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Mechanistic grounding).[2]

Sources

Application Note: Radiolabeling Strategies for N-(2,5-dimethoxybenzyl)cyclopentanamine in Receptor Binding and PET Studies

Executive Summary

The compound N-(2,5-dimethoxybenzyl)cyclopentanamine features a highly privileged pharmacophore. The 2,5-dimethoxybenzyl moiety is a critical structural determinant in high-affinity neuroreceptor ligands, notably for the 5-HT2A receptor (e.g., the NBOMe series) and the translocator protein (TSPO, e.g., DAA1106)[1]. To effectively translate this compound from in vitro pharmacological characterization to in vivo neuroimaging, researchers must employ robust, high-yield radiolabeling techniques.

This application note details two distinct, self-validating radiolabeling workflows:

-

Carbon-11 (

C) N-Methylation : Designed for Positron Emission Tomography (PET) imaging. -

Iodine-125 (

I) Electrophilic Aromatic Substitution : Designed for high-throughput in vitro receptor binding assays and autoradiography.

Pharmacological Context & Mechanistic Rationale

The selection of a radiolabeling strategy is dictated by the chemical topology of the precursor and the intended biological application.

For PET Imaging (

For In Vitro Assays (

Radiosynthesis Workflow Visualization

Fig 1: Dual-isotope radiolabeling workflows for N-(2,5-dimethoxybenzyl)cyclopentanamine.

Self-Validating Radiosynthesis Protocols

Protocol A: Carbon-11 N-Methylation (PET Probe)

Objective: Synthesize

Causality & Design: [

-

Precursor Loading: Dissolve 1.0 mg of N-(2,5-dimethoxybenzyl)cyclopentanamine in 300 µL of anhydrous DMF. Add 2.0 mg of Cs

CO -

Trapping & Alkylation: Deliver cyclotron-produced [

C]CH -

Quenching: Cool the reaction to room temperature and quench with 1.0 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1 M Ammonium Formate).

-

Purification (Self-Validation Step 1): Inject the mixture onto a semi-preparative RP-HPLC column (C18). Causality: Unreacted secondary amine must be completely separated from the methylated product; otherwise, the "cold" precursor will competitively bind to the receptor, destroying specific activity. Collect the radioactive peak corresponding to the product.

-

Formulation: Dilute the HPLC fraction with sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of USP ethanol followed by 9 mL of 0.9% sterile saline.

-

QC (Self-Validation Step 2): Perform analytical Radio-HPLC. The batch is validated only if Radiochemical Purity (RCP) is >95% and Specific Activity is >50 GBq/µmol.

Protocol B: Iodine-125 Electrophilic Substitution (In Vitro Probe)

Objective: Synthesize N-(4-[

Causality & Design: Chloramine-T slowly releases hypochlorite in aqueous media, oxidizing the unreactive[

-

Reaction Setup: In a conical microvial, add 50 µg of N-(2,5-dimethoxybenzyl)cyclopentanamine dissolved in 50 µL of 0.1 M phosphate buffer (pH 7.4) / methanol (1:1).

-

Isotope Addition: Add 37 MBq (1.0 mCi) of carrier-free [

I]NaI (in dilute NaOH). -

Oxidation: Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water). Vortex gently and incubate at room temperature for exactly 10 minutes.

-

Quenching: Terminate the oxidation by adding 10 µL of Sodium Metabisulfite (2 mg/mL in water) to reduce unreacted

back to -

Purification (Self-Validation Step): Purify via analytical RP-HPLC. Collect the distinct radioactive peak. Causality: Because this is a direct iodination rather than a stannyl-exchange, unreacted precursor will be present. Baseline separation on HPLC is mandatory to achieve the theoretical maximum specific activity (~80 GBq/µmol for

I).

Receptor Binding Assay Protocol (Filtration Method)

To validate the biological affinity of the radioligands, a membrane filtration assay is employed. This protocol establishes a self-validating system by using non-specific binding (NSB) controls to ensure the signal is receptor-mediated.

-

Tissue Preparation: Homogenize target tissue (e.g., rat brain cortex for 5-HT2A or mitochondrial fractions for TSPO) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 mins. Resuspend the pellet to a final protein concentration of 1 mg/mL.

-

Incubation: In 96-well plates, combine:

-

50 µL of the

I-radioligand (final concentration 0.1 - 10 nM for saturation binding). -

50 µL of buffer (Total Binding) OR 50 µL of a high-affinity competitor at 10 µM (e.g., Ketanserin for 5-HT2A or PK11195 for TSPO) to determine Non-Specific Binding (NSB).

-

100 µL of membrane homogenate.

-

-

Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

-

Filtration: Rapidly terminate the assay by filtering through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure filter-bound radioactivity using a gamma counter. Specific binding is validated by subtracting NSB from Total Binding.

Quantitative Data Synthesis

The following table summarizes the key metrics and validation thresholds for the two radiolabeled probes synthesized in this guide.

| Parameter | 4-[ | |

| Isotope Half-Life | 20.4 minutes | 59.4 days |

| Primary Application | In vivo PET Imaging | In vitro Autoradiography / Binding |

| Radiolabeling Method | Electrophilic Substitution (Chloramine-T) | |

| Typical Radiochemical Yield | 25 - 40% (decay-corrected) | 60 - 80% |

| Target Specific Activity | > 50 GBq/µmol | > 74 GBq/µmol (Carrier-free) |

| Required QC Purity | > 95% (Radio-HPLC) | > 98% (Radio-HPLC) |

| Formulation Matrix | 10% EtOH in 0.9% Saline | 100% Ethanol (stored at -20°C) |

References

- N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)

- [18F]DAA1106: Automated radiosynthesis using spirocyclic iodonium ylide and preclinical evaluation for positron emission tomography imaging of transloc

- Huntington's Disease: A Review of the Known PET Imaging Biomarkers and Targeting Radiotracers - MDPI.

- Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC.

Sources

- 1. [18F]DAA1106: Automated radiosynthesis using spirocyclic iodonium ylide and preclinical evaluation for positron emission tomography imaging of translocator protein (18 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. mdpi.com [mdpi.com]

Cell culture assays to determine "N-(2,5-dimethoxybenzyl)cyclopentanamine" cytotoxicity

Application Note: Cytotoxic Profiling of N-(2,5-dimethoxybenzyl)cyclopentanamine

Introduction & Scope

N-(2,5-dimethoxybenzyl)cyclopentanamine represents a structural class of lipophilic N-benzylamine derivatives often investigated for activity at serotonin receptors (5-HT2A/2C).[1] While structurally distinct from the classical phenethylamine "NBOMe" series (where the 2,5-dimethoxy substitution is typically on the phenethylamine moiety), this compound shares critical physicochemical properties with psychotropic benzylamines: high lipophilicity, basicity, and the potential for lysosomotropism.

Recent toxicological evaluations of N-benzyl substituted amines indicate that these compounds can induce cytotoxicity through mitochondrial dysfunction, ATP depletion, and oxidative stress, often at concentrations relevant to overdose scenarios [1, 2].

This Application Note provides a validated workflow to determine the cytotoxic profile of N-(2,5-dimethoxybenzyl)cyclopentanamine. It moves beyond simple viability screening to distinguish between metabolic arrest, membrane rupture (necrosis), and mitochondrial impairment.

Key Objectives:

-

Determine IC50 values in metabolically active cells (HepG2) and target tissue cells (SH-SY5Y).

-

Differentiate between cytostatic effects and frank cytotoxicity (necrosis).[1]

-

Validate mitochondrial health as a primary mechanism of toxicity.[1]

Experimental Design & Logic

To ensure data integrity (E-E-A-T), we utilize a Multi-Parametric Cytotoxicity Approach . Relying on a single assay (e.g., MTT) is insufficient for lipophilic amines, as they can alter mitochondrial dehydrogenase activity without necessarily killing the cell, leading to false positives/negatives.

Cell Line Selection

| Cell Line | Tissue Origin | Rationale for Selection |

| SH-SY5Y | Human Neuroblastoma | Target Organ Relevance: Differentiated SH-SY5Y cells express serotonergic markers, making them the gold standard for assessing neurotoxicity of psychoactive amines [3].[1] |

| HepG2 | Human Hepatocellular Carcinoma | Metabolic Relevance: The liver is the primary site of N-dealkylation and metabolism.[1] HepG2 cells evaluate the potential for hepatotoxicity and metabolite-driven toxicity [2].[1] |

Workflow Visualization

Figure 1: Integrated workflow for cytotoxicity profiling. The parallel assay approach prevents misinterpretation of metabolic inhibition as cell death.

Detailed Protocols

Protocol A: Compound Preparation (Critical Step)

Lipophilic amines like N-(2,5-dimethoxybenzyl)cyclopentanamine can precipitate in aqueous media or bind to plasticware.[1]

-

Stock Solution: Dissolve the compound in sterile, anhydrous DMSO to a concentration of 100 mM . Vortex for 1 minute to ensure complete solubilization.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions:

Protocol B: Primary Viability Screen (Resazurin Reduction)

Why Resazurin over MTT? Resazurin is non-toxic, allowing multiplexing (you can run LDH on the supernatant before adding Resazurin).

-

Seeding: Seed SH-SY5Y cells at 2.5 × 10^4 cells/cm² in 96-well black-walled plates. Differentiate with Retinoic Acid (10 µM) for 5 days if assessing mature neuronal toxicity [3].[1]

-

Treatment: Remove media. Add 100 µL of fresh media containing the compound (Range: 0.1, 1, 10, 50, 100, 500, 1000 µM).

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Assay:

-

Add Resazurin reagent (10% of well volume).

-

Incubate for 2–4 hours.

-

Read Fluorescence: Ex 560 nm / Em 590 nm.[1]

-

-

Validation:

-

Positive Control: Triton X-100 (0.1%) or Doxorubicin (10 µM).

-

Negative Control: Media + 0.5% DMSO.

-

Protocol C: Membrane Integrity (LDH Release)

This assay confirms if the cells are physically lysing (necrosis) or just metabolically dormant.

-

Supernatant Collection: After the 24h treatment (from Protocol B), carefully transfer 50 µL of supernatant to a fresh clear 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).

-

Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

-

Stop: Add 50 µL Stop Solution (Acetic acid or HCl based).

-

Measurement: Measure Absorbance at 490 nm.

-

Calculation:

[1]

Data Analysis & Interpretation

Data should be fitted to a sigmoidal dose-response curve (variable slope) using the equation:

[1]Interpretation Table for N-Benzylamines:

| Observation | Resazurin (Metabolism) | LDH (Membrane) | Interpretation |

| Scenario A | Decreased | Increased | Frank Cytotoxicity (Necrosis) .[1] Typical of high-dose surfactant effects or acute toxicity.[1] |

| Scenario B | Decreased | No Change | Metabolic Arrest / Mitochondrial Toxicity .[1] The cell is intact but dying (Apoptosis) or quiescent. Common with NBOMe derivatives [1].[1] |

| Scenario C | No Change | No Change | Non-Toxic within tested range.[1] |

Mechanistic Insight: Mitochondrial Toxicity

Since N-benzylphenethylamines often act as mitochondrial toxins [1], a specific ATP assay is recommended if "Scenario B" is observed.[1]

Figure 2: Proposed Mechanism of Action (MOA) for lipophilic amine toxicity.[1] The compound accumulates in mitochondria, disrupting the Electron Transport Chain (ETC).

Safety & Compliance

-